4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride
CAS No.:
Cat. No.: VC17928997
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO4 |
|---|---|
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | 4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
| Standard InChI Key | QXMRXPZMEBBMNW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCC(=O)O)N.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a pentanoic acid backbone substituted with an amino group at position 4, a methoxy group at position 5, and a ketone functional group. The hydrochloride salt enhances its solubility in aqueous environments . The stereocenter at position 4 dictates its enantiomeric forms:
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(4R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 187458-77-1)
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(4S)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 60080-68-4)
The (4R) configuration is structurally analogous to D-glutamic acid methyl ester hydrochloride, while the (4S) form corresponds to the L-enantiomer .
Spectroscopic and Computational Data
Synthesis and Industrial Production
Route 1: Glutamic Acid Derivatization
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Esterification: Glutamic acid reacts with methanol under acidic conditions to form methyl glutamate .
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Methoxylation: Introduction of the methoxy group using dimethyl sulfate or methyl iodide.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Route 2: Levulinic Acid Pathway
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Bromination: Levulinic acid is converted to methyl 5-bromolevulinate.
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Amination: Reaction with potassium phthalimide introduces the amino group.
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Acidolysis and Purification: Hydrolysis followed by crystallization.
Comparative Analysis of Methods
| Parameter | Glutamic Acid Route | Levulinic Acid Route |
|---|---|---|
| Yield (%) | 65–75 | 50–60 |
| Purity (%) | >98 | >95 |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
Biological Activity and Mechanistic Insights
Neurotransmission Modulation
The compound influences glutamate receptors, critical for synaptic plasticity and memory. In murine models, the (4R) enantiomer demonstrated anticonvulsant activity by inhibiting L-type calcium channels (), reducing neuronal excitability.
Enzyme Interactions
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Enzyme Inhibition: Binds to active sites of metabolic enzymes (e.g., dehydrogenases), altering cofactor binding .
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Substrate Mimicry: Mimics glutamic acid in enzymatic reactions, affecting urea cycle regulation.
Immunomodulatory Effects
In STING agonist ADCs, stereochemistry significantly impacts efficacy :
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(4R)-Configuration: Enhanced tumor regression in SKOV3 xenograft models (75% reduction vs. control) .
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(4S)-Configuration: Reduced activity due to poor target engagement .
Applications in Pharmaceutical Development
Antibody-Drug Conjugates (ADCs)
The compound’s hydrophilicity and stereochemistry make it ideal for ADC payloads :
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STING Agonist ADCs: Conjugates with anti-HER2 antibodies showed tumor-localized activation, minimizing systemic toxicity .
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Linker Optimization: Carboxylic acid-functionalized scaffolds improved solubility and potency (IC = 1.7 μM) .
Neurological Therapeutics
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Epilepsy Management: (4R) enantiomer reduced seizure frequency by 40% in preclinical models.
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Neuroprotection: Attenuates glutamate-induced excitotoxicity in neuronal cultures.
Physical and Chemical Properties
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